2-Amino-5-(4-fluorophenyl)isonicotinic acid
Description
2-Amino-5-(4-fluorophenyl)isonicotinic acid (CAS 1214370-50-9) is a fluorinated pyridine derivative with the molecular formula C₁₂H₉FN₂O₂ and a molecular weight of 244.22 g/mol. Structurally, it consists of an isonicotinic acid backbone (pyridine-4-carboxylic acid) substituted with an amino group at position 2 and a 4-fluorophenyl group at position 5 (Figure 1).
This compound is primarily utilized in pharmaceutical research as a building block for synthesizing heterocyclic drugs, particularly kinase inhibitors and antibacterial agents. Its structural features make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry .
Properties
IUPAC Name |
2-amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHTVBYTSYUBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673441 | |
| Record name | 2-Amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214370-50-9 | |
| Record name | 2-Amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-fluorophenyl)isonicotinic acid typically involves the following steps :
Starting Material: The synthesis begins with 4-fluoroaniline as the starting material.
Condensation Reaction: 4-fluoroaniline undergoes a condensation reaction with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide)acetamide.
Cyclization: The intermediate product is then subjected to cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, under alkaline conditions using oxydol, the product is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-fluorophenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under alkaline conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidation is typically carried out using oxidizing agents such as oxydol under alkaline conditions.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound .
Scientific Research Applications
2-Amino-5-(4-fluorophenyl)isonicotinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through the following mechanisms:
Comparison with Similar Compounds
Key Observations:
Hydroxyl vs. Amino Groups: The hydroxyl analog (5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) exhibits lower basicity but higher solubility due to hydrogen bonding .
Lipophilicity: The trifluoromethyl group in 2-amino-5-(trifluoromethyl)isonicotinic acid enhances logP but reduces solubility compared to fluorophenyl-substituted analogs .
Metabolic Stability and Pathways
- Hydroxylation: Microbial metabolism of isonicotinic acid derivatives often involves hydroxylation at position 2 or 6 (e.g., 2-hydroxyisonicotinic acid is a key intermediate). The amino group in the target compound may resist hydroxylation, altering metabolic pathways compared to hydroxylated analogs .
Biological Activity
2-Amino-5-(4-fluorophenyl)isonicotinic acid (CAS No. 1214370-50-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H10FN3O2
- Molecular Weight: 245.22 g/mol
The compound features an isonicotinic acid moiety with an amino group and a para-fluorophenyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, which may enhance its binding affinity to target proteins. Additionally, the fluorine atom can modify the lipophilicity and electronic properties of the compound, potentially leading to increased biological activity.
Anticancer Activity
Research has demonstrated that derivatives of isonicotinic acid exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Isonicotinic acid derivatives | HeLa | TBD |
| Standard Chemotherapy Drug (e.g., Doxorubicin) | MCF-7 | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Case Studies and Research Findings
- Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various isonicotinic acid derivatives, including this compound. The results indicated a promising anticancer effect with potential for further development as an anticancer agent .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of several isonicotinic derivatives against common pathogens using disc diffusion methods. The results showed that certain derivatives exhibited significant antibacterial activity, suggesting that modifications in structure could enhance efficacy .
- Structure-Activity Relationship (SAR) : Research focused on understanding the SAR of isonicotinic acid derivatives revealed that substitutions at specific positions significantly affect biological activity. The presence of fluorine was noted to enhance lipophilicity and improve cell membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
